1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one
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Overview
Description
1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with two methyl groups at positions 3 and 5, and an octadecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methyl Groups:
Attachment of the Octadecanone Chain: The final step involves the attachment of the octadecanone chain to the piperidine ring. This can be done through a nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbonyl carbon of the octadecanone chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The octadecanone chain may influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(Piperidin-1-yl)octadecan-1-one: Lacks the methyl groups at positions 3 and 5, resulting in different chemical and biological properties.
1-(3,5-Dimethylpiperidin-1-yl)-3-imidazol-1-ylbutan-1-one: Contains an imidazole ring, leading to distinct reactivity and applications.
Uniqueness: 1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one is unique due to the presence of both the piperidine ring with methyl substitutions and the long octadecanone chain. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
189633-43-0 |
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Molecular Formula |
C25H49NO |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C25H49NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-21-23(2)20-24(3)22-26/h23-24H,4-22H2,1-3H3 |
InChI Key |
GCIOUBUFTBAFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CC(CC(C1)C)C |
Origin of Product |
United States |
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